molecular formula C14H15NO3 B2794426 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid CAS No. 36796-93-7

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid

Cat. No. B2794426
CAS RN: 36796-93-7
M. Wt: 245.278
InChI Key: NPTBNCSEINFQCT-UHFFFAOYSA-N
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Description

“3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid” is a unique chemical compound with the empirical formula C14H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids was carried out by the alkaline hydrolysis of the corresponding 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxamides .


Molecular Structure Analysis

The molecular weight of “3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid” is 245.278 . The SMILES string representation of the molecule is O=C(O)CCC1=C(O)C(C=C(C)C=C2)=C2N=C1C .


Physical And Chemical Properties Analysis

“3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid” is a solid compound . The InChI key for the compound is OXEYVHJLRAYPRX-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Drug Development

3-Quinolin-4-one propanoic acids, related to the queried compound, are being explored as scaffolds for developing antimicrobial drugs due to their molecular similarity to fluoroquinolone antibiotics. Analytical methods such as 13C NMR-spectroscopy are crucial for quality control of these promising active pharmaceutical ingredients (APIs), addressing the issue of tautomeric forms and identifying specific by-products of synthesis like hexahydroacridine and decahydroheptacene derivatives (Zubkov et al., 2016).

Biological Activity Analysis

A study on derivatives of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids revealed their analgesic and diuretic properties. This research signifies the potential of such compounds in therapeutic applications, emphasizing the need for further exploration of their biological activities (Ukrainets et al., 2013).

Antimicrobial Activity of Novel Compounds

Research into novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from a related compound, 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, has demonstrated significant antimicrobial activity. These findings highlight the potential of these compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Photophysical Properties in Copper Complexes

Studies on phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, related to the compound , have shown extraordinary photophysical properties. This research has implications for the development of new materials with unique light-emitting properties (Małecki et al., 2015).

Antihypoxic Actions

Derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, structurally related to the queried compound, have been studied for their antihypoxic actions. Several of these amides have shown promising results as potential antioxidants and warrant further pharmacological testing (Ukrainets et al., 2014).

Safety And Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . The compound is also labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

3-(4,8-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-4-3-5-10-9(2)11(6-7-12(16)17)14(18)15-13(8)10/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBNCSEINFQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid

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